5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide
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Overview
Description
5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide is a complex organic compound with a multifaceted structure This compound features a dihydropyridine core, which is a common motif in many biologically active molecules, including calcium channel blockers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate aldehydes with ethyl acetoacetate, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts such as disulfonic acid imidazolium chloroaluminate under solvent-free conditions at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and reagents are carefully selected to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or sulfoxides.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce primary amines.
Scientific Research Applications
5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a calcium channel blocker, affecting cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases and certain types of cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can modulate calcium influx into cells, thereby influencing various physiological processes. The compound’s structure allows it to fit into the binding sites of these channels, blocking or altering their function.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A well-known calcium channel blocker with a similar dihydropyridine core.
Nicardipine: Shares structural similarities and is used in the treatment of hypertension.
Uniqueness
5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide is unique due to its specific functional groups and the presence of a thiophene ring, which may confer distinct electronic properties and biological activities compared to other dihydropyridine derivatives.
Properties
Molecular Formula |
C29H28N4O3S2 |
---|---|
Molecular Weight |
544.7 g/mol |
IUPAC Name |
5-cyano-6-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-N-(2-methoxyphenyl)-2-methyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C29H28N4O3S2/c1-4-19-11-13-20(14-12-19)32-25(34)17-38-29-21(16-30)27(24-10-7-15-37-24)26(18(2)31-29)28(35)33-22-8-5-6-9-23(22)36-3/h5-15,27,31H,4,17H2,1-3H3,(H,32,34)(H,33,35) |
InChI Key |
KQZTVIZCNQGCOU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC=C3OC)C4=CC=CS4)C#N |
Origin of Product |
United States |
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